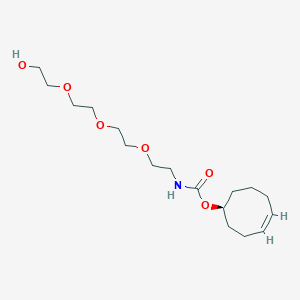
TRPA1 Antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective calcium ion channel highly expressed in primary sensory neurons. It functions as a polymodal sensor for exogenous and endogenous stimuli and has been implicated in neuropathic pain and respiratory diseases . TRPA1 Antagonist 1 is a compound designed to inhibit the activity of TRPA1, thereby providing therapeutic benefits in conditions where TRPA1 is involved.
Vorbereitungsmethoden
The synthesis of TRPA1 Antagonist 1 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of core structures through various organic reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The final product is obtained by coupling the intermediates under specific conditions, often involving catalysts and solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).
Industrial Production: Industrial methods focus on optimizing yield and purity, often using high-throughput techniques and automated systems to ensure consistency and scalability
Analyse Chemischer Reaktionen
TRPA1 Antagonist 1 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions: Reagents like DMSO, PEG, and various catalysts are frequently used. Conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products: The primary products are the desired TRPA1 antagonists, along with minor by-products that are typically removed through purification processes
Wissenschaftliche Forschungsanwendungen
TRPA1 Antagonist 1 has a wide range of scientific research applications:
Chemistry: Used in studying the mechanisms of ion channel inhibition and the development of new synthetic methodologies.
Biology: Helps in understanding the role of TRPA1 in sensory neurons and its involvement in pain and inflammation.
Medicine: Potential therapeutic applications in treating neuropathic pain, respiratory diseases, and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery and development
Wirkmechanismus
TRPA1 Antagonist 1 exerts its effects by binding to the TRPA1 receptor and keeping the channel in a closed state, preventing excitation. This inhibition blocks the generation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets include the TRPA1 ion channel and associated signaling pathways involving calcium ions and protein kinases .
Vergleich Mit ähnlichen Verbindungen
TRPA1 Antagonist 1 is unique in its high selectivity and potency compared to other TRPA1 inhibitors. Similar compounds include:
HC-030031: Another TRPA1 antagonist with similar applications but different chemical structure.
GDC-6599: A clinical candidate with optimized properties for respiratory indications.
Thienopyrimidones: A class of TRPA1 inhibitors with distinct pharmacological profiles .
Eigenschaften
Molekularformel |
C24H20F6N5Na2O7PS |
|---|---|
Molekulargewicht |
713.5 g/mol |
IUPAC-Name |
disodium;[[(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methylpyrrolidine-2-carbonyl]-[[5-fluoro-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methyl]amino]methyl phosphate |
InChI |
InChI=1S/C24H22F6N5O7PS.2Na/c1-13-18(26)7-21(35(13)44(40,41)17-4-2-16(25)3-5-17)22(36)34(12-42-43(37,38)39)11-14-6-20(31-10-19(14)27)15-8-32-23(33-9-15)24(28,29)30;;/h2-6,8-10,13,18,21H,7,11-12H2,1H3,(H2,37,38,39);;/q;2*+1/p-2/t13-,18+,21-;;/m0../s1 |
InChI-Schlüssel |
GAZUMLLDAGRHKZ-IFUMFIRSSA-L |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Kanonische SMILES |
CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)

![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)



![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)






![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
